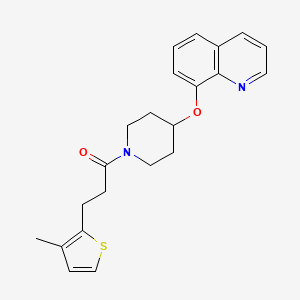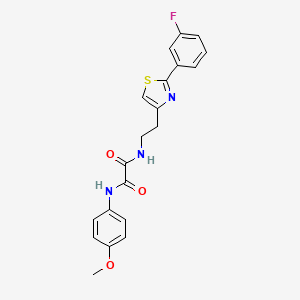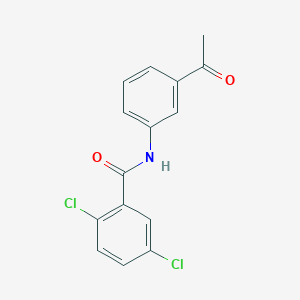![molecular formula C22H29N3O2 B2992510 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2379985-59-6](/img/structure/B2992510.png)
6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one, also known as compound 1, is a novel small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one 1 involves the inhibition of specific enzymes and proteins that are involved in disease progression. The this compound binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions. This leads to the inhibition of disease progression and potential therapeutic benefits.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the inhibition of disease progression. Additionally, the this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic benefits.
実験室実験の利点と制限
One of the advantages of 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one 1 is its high potency and selectivity. The this compound has been shown to have a high affinity for its target enzymes and proteins, leading to potent inhibition. Additionally, the this compound has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of this compound 1 is its limited solubility, which may pose challenges for formulation and administration.
将来の方向性
There are several future directions for the research and development of 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one 1. One potential direction is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to investigate the full range of therapeutic applications of this compound 1. Furthermore, studies are needed to investigate the potential side effects and toxicity of the this compound. Finally, there is potential for the development of analogs and derivatives of this compound 1 with improved properties and therapeutic benefits.
Conclusion:
Compound 1 is a novel small molecule with promising potential for therapeutic applications. The this compound has been extensively studied for its potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The this compound has a high potency and selectivity, and has been shown to have a range of biochemical and physiological effects. Future research is needed to optimize the synthesis method, investigate the full range of therapeutic applications, and develop analogs and derivatives with improved properties and therapeutic benefits.
合成法
Compound 1 can be synthesized via a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a piperidine ring, followed by the introduction of a pyridazine ring and a tert-butyl group. The final step involves the introduction of a 3,5-dimethylbenzoyl group to yield 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one 1. The synthesis method has been optimized to yield high purity and high yield of this compound 1.
科学的研究の応用
Compound 1 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.
特性
IUPAC Name |
6-tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-15-12-16(2)14-17(13-15)21(27)24-10-8-18(9-11-24)25-20(26)7-6-19(23-25)22(3,4)5/h6-7,12-14,18H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDAPLUUNDCGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2992430.png)
![3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B2992431.png)

![4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2992434.png)
![[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2992437.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2992438.png)
![5-[(2-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B2992439.png)
![5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2992440.png)

![2-Chloro-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]propanamide](/img/structure/B2992444.png)
![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2992445.png)
![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992448.png)
